Superior mTOR Potency over Urea Analogs
The target compound (9e) exhibits an mTOR IC50 of 0.68 nM, which is more potent than the ethylurea analog (9b, IC50 = 0.76 nM), the phenylurea analog (9f, IC50 = 1.25 nM), and the acetamide analog (CHEMBL596430, IC50 = 26.5 nM) [1]. While the methylurea analog (9c) has a comparable mTOR IC50 of 0.7 nM, the target compound achieves a superior balance of potency and selectivity .
| Evidence Dimension | mTOR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.68 nM |
| Comparator Or Baseline | Compound 9b: 0.76 nM; Compound 9f: 1.25 nM; Compound 9c: 0.7 nM; CHEMBL596430: 26.5 nM |
| Quantified Difference | Target is 1.1x more potent than 9b, 1.8x more potent than 9f, and 39x more potent than CHEMBL596430 |
| Conditions | In vitro kinase inhibition assay using recombinant mTOR enzyme |
Why This Matters
This sub-nanomolar potency minimizes compound usage and ensures robust target engagement in cellular and in vivo models, reducing cost per experiment.
- [1] BindingDB. BDBM50304688 (CHEMBL596430). N-(4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)acetamide. View Source
